molecular formula C16H17N5OS B2674341 5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-96-5

5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2674341
CAS No.: 899981-96-5
M. Wt: 327.41
InChI Key: XXVSOGBVFUNEPU-UHFFFAOYSA-N
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Description

5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a 2-methylbenzyl group, and a thiophen-2-ylmethyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 2-methylbenzyl chloride and sodium azide.

    Substitution Reactions: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the triazole intermediate.

    Carboxamide Formation: The carboxamide group is typically introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The amino group and the thiophene ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may interact with biological targets in novel ways, offering opportunities for the development of new treatments.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with DNA/RNA, affecting cellular processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamides with different substituents.

    Benzyl-Substituted Triazoles: Compounds with various benzyl groups attached to the triazole ring.

    Thiophene-Substituted Triazoles: Compounds with thiophene rings attached to the triazole scaffold.

Uniqueness

What sets 5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide apart is the specific combination of substituents, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-amino-1-[(2-methylphenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-11-5-2-3-6-12(11)10-21-15(17)14(19-20-21)16(22)18-9-13-7-4-8-23-13/h2-8H,9-10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSOGBVFUNEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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